molecular formula C11H14O2 B1330439 2-(2,4,5-trimethylphenyl)acetic acid CAS No. 3167-01-9

2-(2,4,5-trimethylphenyl)acetic acid

Cat. No.: B1330439
CAS No.: 3167-01-9
M. Wt: 178.23 g/mol
InChI Key: NGJKVDNPUSPLQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4,5-trimethylphenyl)acetic acid is an organic compound characterized by the presence of a phenyl ring substituted with three methyl groups at the 2, 4, and 5 positions, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4,5-trimethylphenyl)acetic acid typically involves the alkylation of a suitable precursor, such as (2,4,5-Trimethylphenyl)methanol, followed by oxidation to introduce the acetic acid functionality. Common reagents used in these reactions include alkyl halides and strong bases for the alkylation step, and oxidizing agents like potassium permanganate or chromium trioxide for the oxidation step.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as catalytic processes or continuous flow reactions. These methods aim to optimize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 2-(2,4,5-trimethylphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated

Properties

IUPAC Name

2-(2,4,5-trimethylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-7-4-9(3)10(5-8(7)2)6-11(12)13/h4-5H,6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJKVDNPUSPLQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70305630
Record name 2,4,5-trimethylphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70305630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3167-01-9
Record name NSC171296
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171296
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,5-trimethylphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70305630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2118 ml of concentrated sulphuric acid are added dropwise to 2662 ml of water at room temperature and the solution is heated to 90° C. 355 g (2.23 mol) of 2,4,5-trimethyl-benzyl cyanide are metered into the half-concentrated sulphuric acid at this temperature and the mixture is subsequently stirred at 100° C. for 8 hours. After cooling, the reaction mixture is poured into ice-water, while stirring vigorously, and filtered with suction. The solid is washed several times with water and then with petroleum ether and dried. 358 g (90% of theory) of 2,4,5-trimethylphenylacetic acid having a melting point of 123-125° C. are obtained.
Quantity
2118 mL
Type
reactant
Reaction Step One
Name
Quantity
2662 mL
Type
reactant
Reaction Step One
Quantity
355 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 69.9 g of 2,4,5-trimethylmandelic acid, 38.3 g of 36% hydrochloric acid, 11.2 g of red phosphorus and 6 g of KI in 270 ml of glacial acetic acid is heated to 100° C. for 16 hours. Subsequently, the mixture is diluted at room temperature with 150 ml of glacial acetic acid. The excess of phosphorus is filtered off with suction and washed three times with 50 ml of glacial acetic acid. The filtrate is admixed with 150 ml of water and the acetic acid is substantially removed by rotary evaporation at bath temperature 50° C. 60 mbar. The remaining suspension is adjusted to pH 1 using 5 ml of 20% sulfuric acid and the solid is filtered off with suction. The solid is washed three times with 180 ml of water each time, and this water becomes the first filtrate. This causes solid to precipitate out once again, which is filtered off with suction through the already existing filtercake. The filtercake is washed once more with 100 ml of water and dried to constant weight. This results in 64.46 g of white solid which, by GC, contains 95.8% of target product=61.7 g=96.2% of theory.
Quantity
69.9 g
Type
reactant
Reaction Step One
Quantity
38.3 g
Type
reactant
Reaction Step One
[Compound]
Name
red phosphorus
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.